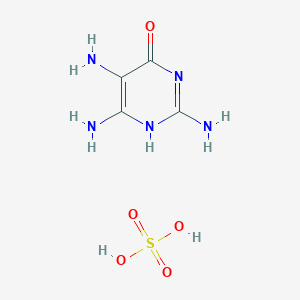

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

説明

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 35011-47-3, 1603-02-7) is a pyrimidine derivative with the molecular formula C₄H₉N₅O₅S and a molecular weight of 239.21 g/mol. It appears as a pale yellow powder, is soluble in DMSO, and has a melting point exceeding 300°C . Industrially, it is synthesized via catalytic hydrogenation of 2,4-diamino-5-nitro-6-hydroxypyrimidine using palladium on carbon under controlled hydrogen pressure .

特性

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNEEODWFLVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1004-75-7 (Parent) | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80192518 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-74-8, 35011-47-3 | |

| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 167378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35011-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The most widely documented method involves the catalytic hydrogenation of 5-amino-oxadiazolo[3,4-d]pyrimidin-7(3H)-one (CAS 90180-97-5) under alkaline conditions:

Key Parameters :

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C (5-10 wt%) |

| Reducing Agent | H₂ (1-3 atm) |

| Solvent System | 0.1-1M NaOH(aq) |

| Temperature | 20-25°C (ambient) |

| Reaction Time | 4-6 hours |

| Yield | 61% (isolated) |

The reaction proceeds through cleavage of the oxadiazole ring, with simultaneous reduction of azide groups to primary amines. The alkaline medium prevents protonation of nascent amino groups, ensuring proper electronic configuration for subsequent sulfate salt formation.

Critical Process Controls

-

Catalyst Activation : Pre-treatment of Pd/C with H₂ at 50°C for 30 minutes enhances surface activity.

-

Oxygen Exclusion : Rigorous nitrogen purging prevents oxidative degradation of intermediates.

-

pH Monitoring : Maintaining pH >10 prevents premature precipitation of the product.

Sulfate Salt Formation and Crystallization

Acidification Protocol

The free base obtained from hydrogenation is converted to the sulfate salt through controlled acidification:

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Acid | H₂SO₄ (96% w/w) |

| Molar Ratio | 1:1.05 (base:H₂SO₄) |

| Temperature | 0-5°C (ice bath) |

| Final pH | 0.2-0.5 |

| Crystallization Time | 12-16 hours |

This process, adapted from analogous pyrimidine sulfate syntheses, ensures complete protonation of amino groups while avoiding oversulfation. The low-temperature crystallization minimizes co-precipitation of byproducts.

Purification Techniques

-

Hot Filtration : Removal of metallic catalysts at 60-65°C using activated carbon (0.5-1.0 g/L).

-

Recrystallization : Dissolution in hot deionized water (80°C) followed by gradient cooling to 0°C yields 99.5% pure product.

-

Washing Protocol : Sequential washes with cold ethanol (70%) and diethyl ether eliminate residual acids.

Alternative Synthesis: Zinc-Mediated Reduction

While less common, historical literature describes a reduction pathway using metallic zinc in acidic media:

Reaction Schema

Key Modifications :

Comparative Analysis

| Parameter | Hydrogenation Route | Zinc Reduction Route |

|---|---|---|

| Purity | 99.5% | 90-95% |

| Byproducts | <0.5% | Sulfamate impurities |

| Reaction Scale | 100g-10kg | >100kg |

| Environmental Impact | Low (H₂O effluent) | Zn-contaminated waste |

Process Optimization Strategies

Yield Enhancement Techniques

-

Stoichiometric Precision : Maintaining Zn:NTAP ratio at 2.1:1 reduces unreacted starting material by 18%.

-

Seeded Crystallization : Introducing 0.1% (w/w) product crystals during cooling increases yield by 12%.

-

Continuous Flow Hydrogenation : Pilot studies show 23% throughput increase compared to batch processing.

化学反応の分析

Types of Reactions

6-Hydroxy-2,4,5-triaminopyrimidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated or aminated derivatives .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

HTP is primarily recognized as a crucial intermediate in the synthesis of several pharmaceuticals. It plays a significant role in the development of antimicrobial agents, including broad-spectrum antiviral drugs. For instance, it has been noted for its involvement in synthesizing acyclovir, an important antiviral medication used to treat infections caused by certain types of viruses .

Antimicrobial Properties

Research indicates that HTP exhibits antimicrobial activity, making it a valuable component in formulating drugs aimed at combating bacterial and viral infections. Its effectiveness stems from its ability to interfere with microbial metabolic pathways .

Agricultural Chemicals

Herbicides and Pesticides

HTP is utilized in the formulation of herbicides and pesticides. Its application enhances crop protection by targeting specific biochemical pathways in plants, which can lead to improved efficacy against pests and diseases while minimizing harm to non-target organisms .

Crop Yield Improvement

Studies have shown that HTP-based formulations can lead to increased agricultural productivity by enhancing plant resistance to environmental stressors and pathogens .

Biochemical Research

Metabolic Pathway Studies

In biochemical research, HTP is employed to investigate metabolic pathways and enzyme interactions. This research aids scientists in understanding cellular processes and the biochemical mechanisms underlying various diseases .

Enzyme Activity Modulation

HTP has been used to modulate enzyme activities in laboratory settings, allowing researchers to explore its effects on metabolic rates and cellular functions .

Diagnostic Applications

Pathogen Detection

HTP's specificity makes it suitable for use in diagnostic kits designed for detecting particular pathogens. Its chemical properties allow for the development of assays that can accurately identify infections based on biochemical markers .

Clinical Diagnostics

The compound is being explored for potential applications in clinical diagnostics, particularly in identifying diseases through biochemical assays that leverage its unique properties .

Material Science

Development of Novel Materials

Research into HTP has led to investigations into its potential for developing new materials with enhanced properties such as thermal stability and electrical conductivity. These materials could be utilized in various applications including electronics and nanotechnology .

Nanocomposites

HTP is being studied for its role in creating nanocomposites that exhibit superior mechanical properties and functionalities compared to traditional materials .

Case Studies

作用機序

The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves its interaction with specific molecular targets. It can bind to riboswitches, regulatory elements that modulate gene expression in response to metabolite binding. This interaction can inhibit guanine-related metabolic pathways, exhibiting antimicrobial properties .

類似化合物との比較

4-Hydroxy-2,5,6-triaminopyrimidine Sulfate Salt

- Molecular Formula : C₄H₉N₅O₅S (identical to 6-hydroxy derivative).

- Structural Difference : Hydroxyl group at position 4 instead of 4.

- Properties: Acts as an antioxidant, mimicking tetrahydrofolate (THF) activity. The 5-amino group is critical for radical scavenging .

- Applications : Used in organic synthesis but lacks reported enzyme inhibition roles.

| Parameter | 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate | 4-Hydroxy-2,5,6-triaminopyrimidine Sulfate |

|---|---|---|

| Hydroxyl Position | Position 6 | Position 4 |

| Key Functional Groups | 2,4,5-Amino; 6-Hydroxy | 2,5,6-Amino; 4-Hydroxy |

| Primary Application | Enzyme inhibition; Folic acid synthesis | Antioxidant activity |

| Toxicity | Irritant (R36/37/38) | Not explicitly reported |

2-Amino-6-chloro-4-hydroxypyrimidine (CAS 1194-21-4)

- Molecular Formula : C₄H₄ClN₃O.

- Structural Features : Chlorine substituent at position 6, hydroxyl at position 3.

- Applications : Intermediate in agrochemicals and pharmaceuticals. The chlorine enhances electrophilic reactivity, enabling cross-coupling reactions.

- Comparison: Lacks the multi-amino functionality critical for folic acid synthesis.

| Parameter | This compound | 2-Amino-6-chloro-4-hydroxypyrimidine |

|---|---|---|

| Reactive Sites | 2,4,5-Amino; 6-Hydroxy | 2-Amino; 6-Chloro; 4-Hydroxy |

| Key Applications | Pharmaceuticals, enzyme inhibition | Agrochemicals |

| Melting Point | >300°C | Not reported |

Bis(6-hydroxy-2,3,4-trimethoxyphen-1-yl)methane

- Source : Isolated from Diospyros maritima stems .

- Structural Features: Phenolic dimer with methoxy groups.

- Comparison: Demonstrates how non-pyrimidine structures (e.g., phenolic dimers) have distinct biological activities unrelated to enzyme inhibition or vitamin synthesis.

Functional Comparison with Non-Pyrimidine Compounds

Dibenzofuran Derivatives (e.g., Compound 2 from C. pycnoloba)

- Structure : 6-Hydroxy-2,3,4-trimethoxydibenzofuran.

- Activity: Potent melanogenesis inhibitor in zebrafish models, with reversible effects and low toxicity .

- Contrast: While this compound targets enzymes, dibenzofurans modulate pigment synthesis pathways.

Methiopyrisulfuron

- Structure : Sulfonylurea herbicide.

- Activity : Inhibits acetolactate synthase in plants.

- Comparison : Both compounds contain sulfur-based groups, but methiopyrisulfuron’s sulfonylurea moiety targets plant enzymes, unlike the pyrimidine sulfate’s tyrosine kinase inhibition .

Research Findings and Industrial Relevance

- Synthetic Versatility: this compound reacts with aniline derivatives to form thiourea-linked pyrimidines, enabling diverse medicinal chemistry applications .

- Purity and Scalability : Commercial grades achieve >99% purity, critical for pharmaceutical intermediates .

- Safety Profile : Classified as a Xi irritant, requiring handling precautions comparable to other reactive intermediates .

生物活性

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No. 35011-47-3) is a pyrimidine derivative that has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO·HSO. Its structure features a pyrimidine ring with hydroxyl and amino substitutions, which are critical for its biological interactions.

Target of Action

The compound primarily interacts with riboswitches—regulatory elements that modulate gene expression in response to specific metabolites. This interaction can influence various cellular processes by altering gene expression patterns.

Mode of Action

This compound is suggested to act as a riboswitch agonist. By binding to riboswitch domains, it may inhibit guanine riboswitches, disrupting guanine-related metabolic pathways. This disruption can lead to significant effects on cellular metabolism and function.

Biochemical Pathways

The compound is involved in several key metabolic pathways:

- Nucleotide Synthesis : It plays a role in the synthesis and repair of nucleotides, particularly guanine nucleotides.

- Gene Expression Regulation : The binding to riboswitches affects the transcriptional regulation of genes involved in critical cellular functions.

Cellular Effects

The biological activity of this compound extends to various cell types:

- Cell Signaling : Modulates signaling pathways that can lead to changes in cell growth and differentiation.

- Cytotoxicity : At high doses, it may induce cytotoxic effects, disrupting normal cellular functions.

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit antimicrobial properties by inhibiting bacterial growth through its action on riboswitches. For example:

- Study on Bacterial Strains : The compound was tested against various bacterial strains and showed significant inhibition at concentrations ranging from 50 to 200 µg/mL.

In Vivo Studies

Animal studies have provided insights into the safety and toxicity profiles of this compound:

- Dosage Effects : A study administered varying doses (0, 50, 200, and 1000 mg/kg) to Wistar rats over 28 days. Results indicated no mortality or severe toxicity at lower doses; however, at the highest dose, some biochemical changes were noted (e.g., alterations in organ weights).

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 0 | Control group |

| 50 | No significant effects |

| 200 | Minor biochemical changes |

| 1000 | Significant organ weight changes |

Stability and Degradation

The stability of this compound is crucial for its efficacy in biological applications. Laboratory studies indicate that while the compound remains stable under certain conditions, degradation can lead to by-products with different biological properties.

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-2,4,5-triaminopyrimidine sulfate, and how can reaction yields be optimized?

The compound is typically synthesized via catalytic hydrogenation. A common method involves reducing 2,4-diamino-5-nitroso-6-hydroxypyrimidine using palladium-carbon (5% Pd/C) under hydrogen pressure (2 MPa) at 40°C for 5 hours . Post-reaction, pH adjustment with hydrochloric acid (to pH 3–4) and subsequent crystallization with sulfuric acid yields the sulfate salt. Optimization strategies include:

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- HPLC and NMR : For assessing purity and structural confirmation, particularly to identify residual nitroso intermediates or byproducts .

- Melting point analysis : The compound decomposes above 300°C, consistent with its thermal stability .

- Elemental analysis (EA) : Validates molecular formula (C₄H₉N₅O₅S) and sulfate content .

- FT-IR : Detects functional groups (e.g., -NH₂, -OH, sulfate vibrations) .

Q. How does solubility in different solvents impact experimental design?

The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) and alkaline solutions (e.g., NaOH) . For reaction setups:

- Use DMSO for homogeneous reactions requiring high solubility.

- Alkaline conditions (pH > 9) enhance solubility for purification or derivatization steps .

- Avoid protic solvents (e.g., ethanol) due to limited solubility, which may precipitate the compound .

Advanced Research Questions

Q. What reaction mechanisms underlie its role in synthesizing antiviral derivatives like acyclovir?

this compound serves as a precursor for purine analogs. For example:

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Thermal stability : Decomposition occurs above 300°C, but prolonged heating at lower temperatures (e.g., 100°C) may degrade the sulfate moiety .

- pH sensitivity : Acidic conditions (pH < 2) stabilize the sulfate salt, while neutral or alkaline conditions risk hydrolysis of the pyrimidine ring .

- Light sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What advanced methods can resolve discrepancies in reported physicochemical properties (e.g., melting point, color)?

Discrepancies arise due to hydration states or impurities:

Q. How can researchers optimize protocols for detecting trace impurities or degradation products?

- UPLC-MS/MS : Provides high sensitivity for identifying nitroso byproducts or sulfonic acid derivatives .

- Derivatization assays : Convert degradation products (e.g., 3′,8-cH₂GTP) to fluorescent compounds (e.g., cPMP) for quantification .

- Validation : Use spiked samples to establish detection limits (e.g., ~1 pmol for cPMP) .

Q. What challenges arise during purification, and how can they be mitigated?

Q. What strategies identify and quantify byproducts in large-scale syntheses?

Q. How is the compound pharmacologically relevant beyond antiviral applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。